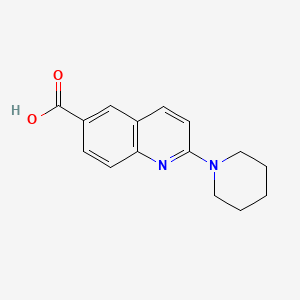

2-(Piperidin-1-yl)quinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-piperidin-1-ylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)12-4-6-13-11(10-12)5-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H,18,19) |

InChI Key |

CVLVXDWUERZSTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor to form the quinoline ring, followed by nucleophilic substitution to introduce the piperidine group. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .

Scientific Research Applications

2-(Piperidin-1-yl)quinoline-6-carboxylic acid is a quinoline derivative with potential applications in scientific research, particularly in the development of mGluR1 antagonists for treating neuropathic pain .

Research on mGluR1 Antagonistic Activity

- Inhibitory Activity: Studies have explored the ability of this compound derivatives to inhibit the mobilization of calcium by glutamate in human mGluR1/HEK293 cells . Specifically, 2-pyrrolidyl or 2-piperidinylquinolines show good inhibitory activities, with greater than 40% inhibition at a concentration of 10 µm when small amide groups are located at the 6-position of quinolines .

- Structure-Activity Relationship (SAR): A hydrophobic cyclic amine at R1 and a small secondary amide at the 6-position of quinolines significantly impact the inhibitory activity against mGluR1 .

Case Studies

- Neuropathic Pain Model: Compound 13c , a derivative of this compound, was evaluated in a rat spinal nerve ligation (SNL) model of neuropathic pain . Oral administration of 13c reduced both mechanical allodynia and cold allodynia, though its efficacy was not superior to gabapentin .

- Pharmacological Properties: Further experiments on compounds 12b , 13c , and 13d examined mGluR1 IC50 values, hERG inhibition, microsomal stability, and CYP inhibition . Compound 13c showed the highest mGluR1 antagonistic activity (IC50 = 2.16 µm) and excellent metabolic stability in human liver microsomes .

Data Table: mGluR1 Inhibition

The following data illustrates the impact of different substituents on the inhibitory activity of quinoline derivatives :

| Compound | R1 | R2 | R3 | % Inhibition (mGluR1) at 10 µm | % Inhibition (mGluR1) at 1 µm |

|---|---|---|---|---|---|

| 12a | Pyrrolidine | H | H | 16.55 | 24.75 |

| 12b | Pyrrolidine | Methyl | H | 65.97 | 33.14 |

| 13a | Piperidine | Methyl | H | 72.86 | 33.59 |

| 13c | Piperidine | Ethyl | H | 76.76 | 32.71 |

| 15b | Morpholine | Methyl | H | 48.80 | 19.35 |

R1, R2, and R3 refer to substituents on the quinoline structure .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperidine ring can enhance the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Profiles

The pharmacological activity of quinoline and related heterocyclic derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Key Compounds and Their Properties

Key Structural Determinants of Activity

Position of Carboxylic Acid: The 6-carboxylic acid group in the parent compound enhances solubility and target binding, critical for HSF1 inhibition . In contrast, 3-carboxylic acid derivatives (e.g., ) shift activity toward antibacterial targets like DNA gyrase . Pyrimidine-based analogues () show reduced target specificity, highlighting the importance of the quinoline core for enzyme inhibition.

Fluorine Substitution :

- Fluorine at C6 () improves metabolic stability and antibacterial potency, with MIC values in the sub-micromolar range .

Piperidinyl Modifications: Substituents on the piperidine ring (e.g., diethylcarbamoyl in ) enhance DNA gyrase binding affinity, while methoxybenzyloxyimino groups () introduce steric effects that improve selectivity .

Clinical and Preclinical Relevance

- Pyrimidine and thiophene-containing variants () serve primarily as synthetic intermediates, underscoring the scaffold's versatility in drug discovery.

Biological Activity

2-(Piperidin-1-yl)quinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound features a quinoline core with a piperidine moiety, which is known to enhance biological activity by improving binding affinity and selectivity towards various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Cholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Compounds with similar structures have shown IC50 values less than 20 µM, indicating significant inhibitory potential .

- Kinase Inhibition : The compound has been studied for its effects on various kinases, particularly DYRK1A, which is implicated in neurological disorders. Modifications at specific positions on the quinoline ring can enhance selectivity and potency against DYRK1A .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoline scaffold can significantly affect the compound's biological activity. For example:

| Compound | Modification | IC50 (µM) | Activity |

|---|---|---|---|

| 5g | 4-chlorophenyl ring | 19.85 ± 0.14 | AChE Inhibitor |

| 5h | 10-chloro substitution | 31 nM | DYRK1A Inhibitor |

These findings suggest that specific substitutions can lead to enhanced activity and selectivity for particular targets.

Case Studies

- Cholinesterase Inhibition : A study demonstrated that compounds derived from quinoline with piperidine substitutions showed varying degrees of AChE inhibition. Compound 5g was particularly effective, indicating the importance of structural modifications in enhancing inhibitory potency .

- Kinase Selectivity : Another study focused on the development of selective DYRK1A inhibitors. The introduction of halogen substituents at specific positions on the quinoline scaffold resulted in compounds with significantly improved selectivity against related kinases, demonstrating the potential of this compound in treating conditions like Down syndrome .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

- Neurological Disorders : Due to its cholinesterase inhibitory activity, it may be beneficial in treating Alzheimer's disease and other cognitive disorders.

- Cancer Therapy : The ability to inhibit kinases like DYRK1A positions this compound as a candidate for further development in cancer therapeutics, particularly in targeting specific signaling pathways involved in tumor progression .

Q & A

Q. What are the primary synthetic routes for 2-(piperidin-1-yl)quinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a quinoline-6-carboxylic acid derivative with piperidine. A two-step approach is common:

- Step 1 : Introduce the piperidinyl group via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 6-chloroquinoline-2-carboxylic acid with piperidine in anhydrous ethanol under reflux (80–90°C) for 12–24 hours .

- Step 2 : Hydrolysis or deprotection of ester intermediates (if applicable) using NaOH/HCl under controlled pH (3–4) to isolate the carboxylic acid .

Key Factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature (exceeding 100°C risks decomposition), and stoichiometric ratios (1:1.2 quinoline:piperidine minimizes side products).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Q. What are the documented in vitro applications of this compound in biological research?

- Antimicrobial Studies : Tested against Gram-negative bacteria (e.g., E. coli) via MIC assays, showing activity at 8–16 µg/mL .

- Cancer Research : Acts as an intermediate in HSF1 pathway inhibitors (e.g., CCT361814/NXP800) for refractory ovarian cancer, with IC₅₀ values <100 nM in SKOV3 cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Purity Variability : Impurities >5% (e.g., unreacted starting materials) skew bioassay results. Use preparative HPLC for purification .

- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or bacterial strains. Standardize protocols using CLSI guidelines for MIC assays .

- Structural Isomerism : Confirm regiochemistry (piperidine at C-2 vs. C-4) via NOESY or X-ray crystallography .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

- Catalyst Screening : Pd(OAc)₂/Xantphos in Buchwald-Hartwig amination improves coupling efficiency (yield: 75–85% vs. 50–60% without catalyst) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours at 120°C, lowering degradation .

- By-Product Analysis : Use LC-MS to identify dimers (m/z ~400–450) or decarboxylated products; adjust pH during hydrolysis to prevent elimination reactions .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates prodrug strategies (e.g., methyl ester derivatives) or nanocarriers (liposomes, PEGylation) .

- Stability : Susceptible to photodegradation; store in amber vials at -20°C under nitrogen .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.